molecular formula C17H17NO4S2 B015058 Benzophenone-4-carboxamidoethyl Methanethiosulfonate CAS No. 887352-65-0

Benzophenone-4-carboxamidoethyl Methanethiosulfonate

Cat. No.: B015058
CAS No.: 887352-65-0
M. Wt: 363.5 g/mol
InChI Key: YIUXLJAIGUUOOX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzophenone-4-carboxamidoethyl Methanethiosulfonate involves the reaction of benzophenone-4-carboxylic acid with 2-aminoethyl methanethiosulfonate under specific conditions. The reaction typically requires a dehydrating agent and a catalyst to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzophenone-4-carboxamidoethyl Methanethiosulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzophenone-4-carboxamidoethyl Methanethiosulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzophenone-4-carboxamidoethyl Methanethiosulfonate involves its photo-reactive benzophenone group, which can form covalent bonds with nearby molecules upon exposure to UV light. This property makes it useful for cross-linking studies. The MTS function allows for SH coupling, enabling the compound to interact with thiol groups in proteins and other biomolecules .

Comparison with Similar Compounds

Benzophenone-4-carboxamidoethyl Methanethiosulfonate is unique due to its combination of a photo-reactive benzophenone group and an MTS function. Similar compounds include:

These similar compounds highlight the versatility and unique properties of this compound in various scientific research applications.

Properties

IUPAC Name

4-benzoyl-N-(2-methylsulfonylsulfanylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S2/c1-24(21,22)23-12-11-18-17(20)15-9-7-14(8-10-15)16(19)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUXLJAIGUUOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401050
Record name Benzophenone-4-carboxamidoethyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887352-65-0
Record name Benzophenone-4-carboxamidoethyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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